molecular formula C24H19NO4S B2729933 N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide CAS No. 2320929-89-1

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide

Cat. No.: B2729933
CAS No.: 2320929-89-1
M. Wt: 417.48
InChI Key: UVCRJVYYEFENKZ-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of functional groups, including a xanthene core, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is to start with the xanthene core, which can be synthesized via the condensation of resorcinol with phthalic anhydride. The furan and thiophene rings are then introduced through subsequent reactions involving appropriate precursors.

For instance, the furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones. The thiophene ring can be introduced through the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones. The final step involves the coupling of these rings with the xanthene core through amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions can be facilitated by bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction can produce dihydro derivatives of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, or it could modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide can be compared with other compounds that feature similar functional groups:

    Xanthene derivatives: These compounds are known for their fluorescent properties and are used in dye chemistry.

    Furan derivatives: These compounds are often used in medicinal chemistry due to their biological activity.

    Thiophene derivatives: These compounds are important in materials science for their electronic properties.

The uniqueness of this compound lies in its combination of these functional groups, which imparts a unique set of properties that can be exploited in various applications.

Conclusion

This compound is a versatile compound with potential applications in multiple fields Its synthesis involves several steps, each requiring specific reagents and conditions The compound can undergo various chemical reactions, leading to a range of products Its unique structure makes it valuable for scientific research, particularly in chemistry, biology, medicine, and industry

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4S/c26-17(20-11-12-21(29-20)22-10-5-13-30-22)14-25-24(27)23-15-6-1-3-8-18(15)28-19-9-4-2-7-16(19)23/h1-13,17,23,26H,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCRJVYYEFENKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC=C(O4)C5=CC=CS5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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